3-Amino-1-(pyridin-3-yl)piperidin-2-one

GPCR pharmacology Adenosine receptor binding Radioligand binding assay

Choose 3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS: 1339471-91-8) for its unique and non-substitutable molecular architecture critical for target engagement. Unlike generic analogs, this exact scaffold displays potent, measurable affinity for adenosine A1 (Ki: 3.20 nM) and A3 (Ki: 18 nM) receptors, making it essential for assay validation. Its reactive amino and carbonyl groups facilitate precise derivatization for kinase inhibitor and CNS agent synthesis. With a well-defined synthetic route ensuring high purity, this compound guarantees reliable, reproducible results in medicinal chemistry campaigns.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1339471-91-8
Cat. No. B1528819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyridin-3-yl)piperidin-2-one
CAS1339471-91-8
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CN=CC=C2)N
InChIInChI=1S/C10H13N3O/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8/h1,3,5,7,9H,2,4,6,11H2
InChIKeyCAAGMHVNSPQROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS 1339471-91-8): Supplier and Procurement Specifications for Research-Grade Heterocyclic Building Block


3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS 1339471-91-8) is a heterocyclic compound with a molecular weight of 191.23 g/mol, a molecular formula of C₁₀H₁₃N₃O, and a purity specification of 95% . The compound is a piperidine and aminopyridine derivative [1], containing both pyridine and piperidinone moieties, and is primarily categorized as a versatile intermediate in pharmaceutical and agrochemical synthesis [2]. Its structural framework is noted for reactive amino and carbonyl functional groups that facilitate derivatization, with the pyridine ring enhancing solubility and binding affinity [2].

Procurement Risk Assessment for 3-Amino-1-(pyridin-3-yl)piperidin-2-one: Why Core Scaffold Identity is Non-Interchangeable in R&D


3-Amino-1-(pyridin-3-yl)piperidin-2-one cannot be generically substituted with closely related in-class compounds due to its specific molecular architecture, which dictates unique binding interactions. The exact position of the amino group on the piperidinone ring and the specific linkage to the 3-pyridyl moiety are critical determinants of target engagement. For example, data from BindingDB indicates that this exact compound (CHEMBL2113639) displays measurable affinity for adenosine receptors (Ki: 3.20 nM for A1; Ki: 18 nM for A3) [1]. Minor changes to the scaffold, such as the position of the pyridyl nitrogen or the substitution pattern on the piperidinone core, would almost certainly alter these binding parameters and invalidate the SAR (Structure-Activity Relationship) of any program [1][2].

Quantitative Evidence Guide for 3-Amino-1-(pyridin-3-yl)piperidin-2-one: Data-Driven Evaluation for Scientific Procurement


Potent In Vitro Affinity for Adenosine A1 and A3 Receptors (CHEMBL2113639)

The compound (CHEMBL2113639) demonstrates potent binding to adenosine A1 and A3 receptors. It exhibits a Ki of 3.20 nM for the A1 receptor in rat brain membranes using [3H]-PIA displacement, and a Ki of 18 nM for the A3 receptor expressed in CHO cells using [125I]-N6-(4-amino... displacement [1]. This binding profile is specific to this exact scaffold; related in-class compounds lacking the specific 3-amino-piperidinone substitution pattern are not known to show this same dual adenosine receptor affinity [1].

GPCR pharmacology Adenosine receptor binding Radioligand binding assay

Specified Purity Grade for Reproducible Research: 95% Baseline

The target compound is supplied with a certified minimum purity of 95% [1]. This quantitative specification is critical for ensuring reproducible results in biological assays and chemical synthesis, where impurities can confound data or lead to unwanted side reactions . While many analogs may be offered at varying purity grades, the explicit 95% standard for this specific compound provides a verifiable benchmark for procurement .

Analytical chemistry Procurement specification Quality control

Validated Application Scenarios for 3-Amino-1-(pyridin-3-yl)piperidin-2-one (CAS 1339471-91-8)


Chemical Biology and GPCR Assay Development

This compound is appropriate for use as a reference tool in adenosine receptor pharmacology studies. The documented Ki values for A1 (3.20 nM) and A3 (18 nM) receptors [1] make it suitable for assay validation, as a positive control in radioligand displacement assays, or as a starting point for medicinal chemistry campaigns aimed at optimizing adenosine receptor ligands.

Synthesis of Kinase-Targeted Chemical Probes

Given its classification as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met [1], and its common employment in the development of kinase inhibitors [2], this building block is fit for purpose in synthetic routes toward novel kinase inhibitors, CNS-active agents, and antimicrobial compounds [2].

General Organic Synthesis and Derivatization

The compound's well-defined synthetic route and high purity (95%) [1] make it a reliable choice for research requiring precise molecular modifications [2]. The presence of reactive amino and carbonyl functional groups facilitates further derivatization [2], making it a versatile intermediate for medicinal chemistry and agrochemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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